![molecular formula C21H24N6O B7483139 3,4-dihydroisoquinolin-2(1H)-yl[1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone](/img/structure/B7483139.png)

3,4-dihydroisoquinolin-2(1H)-yl[1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4-dihydroisoquinolin-2(1H)-yl[1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone is a synthetic organic compound known for its complex structure and diverse chemical properties. This compound's unique composition and intricate molecular arrangement make it a subject of extensive research in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3,4-dihydroisoquinolin-2(1H)-yl[1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone involves a multi-step synthesis process:

Formation of the Isoquinoline Core: : Initial steps involve the construction of the isoquinoline core through a Pictet-Spengler reaction.

Attachment of the Piperidine Ring: : Subsequent reactions involve attaching the piperidine ring via a nucleophilic substitution reaction.

Introduction of the Triazolo[4,3-b]pyridazin-6-yl Group: : The final steps include the coupling of the triazolopyridazine group using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

In industrial settings, the synthesis is scaled up using optimized reaction conditions:

Catalysts: : Palladium or platinum catalysts are used to facilitate the coupling reactions.

Solvents: : Polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Reaction Conditions: : Reactions are typically conducted under inert atmospheres, such as nitrogen or argon, to prevent oxidation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound undergoes oxidation reactions, especially on the isoquinoline core, using oxidizing agents like potassium permanganate.

Reduction: : Reduction reactions often target the triazolo[4,3-b]pyridazine group, using agents like sodium borohydride.

Substitution: : Nucleophilic and electrophilic substitution reactions are common, particularly on the piperidine ring.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, chromium trioxide.

Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

Solvents: : Acetonitrile, dimethyl sulfoxide.

Major Products

Hydroxylated Derivatives: : Resulting from oxidation reactions.

Reduced Analogues: : From reduction processes, especially on the triazolopyridazine moiety.

Substituted Compounds: : Various substituted derivatives from nucleophilic and electrophilic substitution reactions.

Scientific Research Applications

Chemistry

Used as a building block for synthesizing more complex molecules.

Serves as a ligand in coordination chemistry for metal complexes.

Biology

Acts as a precursor in the synthesis of biologically active molecules.

Studied for its potential antimicrobial properties.

Medicine

Research into its potential as an anti-inflammatory agent.

Evaluated for use in treating neurological disorders due to its unique interaction with neural receptors.

Industry

Utilized in the development of advanced materials.

Applied in the creation of specialized polymers and resins.

Mechanism of Action

Molecular Targets and Pathways

3,4-dihydroisoquinolin-2(1H)-yl[1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone exerts its effects through:

Enzyme Inhibition: : Inhibits specific enzymes, altering biochemical pathways.

Receptor Binding: : Binds to certain neural receptors, influencing neurotransmission.

Signal Transduction: : Interferes with cellular signaling pathways, affecting cell behavior and function.

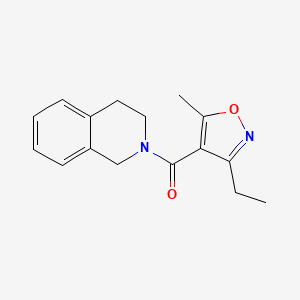

Comparison with Similar Compounds

Similar Compounds

Isoquinoline Derivatives: : Shares core structural similarities with isoquinoline-based compounds.

Piperidine-Based Molecules: : Resembles other piperidine-containing compounds in its pharmacological profile.

Triazolo[4,3-b]pyridazine Analogues: : Similar in structure to other triazolopyridazine compounds, but with distinct functional groups.

Uniqueness

The combination of an isoquinoline core with a triazolopyridazine moiety and a piperidine ring sets it apart.

Exhibits unique pharmacokinetics and pharmacodynamics due to its complex structure.

This compound is a testament to the versatility and creativity in modern synthetic chemistry, offering promising avenues for future research and applications.

Properties

IUPAC Name |

3,4-dihydro-1H-isoquinolin-2-yl-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O/c1-15-22-23-19-6-7-20(24-27(15)19)25-11-9-17(10-12-25)21(28)26-13-8-16-4-2-3-5-18(16)14-26/h2-7,17H,8-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPJVKSPHWJAIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)N4CCC5=CC=CC=C5C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-imidazol-1-ylpropylamino)methyl]-1H-quinolin-2-one](/img/structure/B7483057.png)

![5-[4-(3-Methylphenyl)piperazin-1-yl]pentanoic acid](/img/structure/B7483064.png)

![5-[4-(4-Fluorophenyl)piperazin-1-yl]pentanoic acid](/img/structure/B7483071.png)

![4-[(Pyridin-2-ylamino)methyl]benzenesulfonamide](/img/structure/B7483087.png)

![(2R)-2-[(4-acetylphenyl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B7483092.png)

![N-[(4-bromothiophen-2-yl)methyl]-1-(6-methoxypyridin-3-yl)methanamine](/img/structure/B7483104.png)

![3-[(2,5-difluorophenyl)sulfonylamino]-4-methyl-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B7483114.png)

![N-[2-(Dimethylamino)ethyl]pyrimidin-2-amine](/img/structure/B7483132.png)

![(2S)-2-[(4-cyanophenyl)sulfonylamino]-3-hydroxypropanoic acid](/img/structure/B7483149.png)

![1-[5-(4-Methylpiperidine-1-carbonyl)-2,3-dihydroindol-1-yl]ethanone](/img/structure/B7483159.png)